2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride
Description
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride (CAS: 2127096-38-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₉ClF₃IN₂ and a molecular weight of 340.09 g/mol . It features a substituted indole core modified with:
- An iodine atom at position 2.
- A 2,2,2-trifluoroethyl group at position 1.
- A primary amine at position 4, stabilized as a hydrochloride salt.
This compound is part of a broader class of indole derivatives, which are widely studied for their pharmaceutical and agrochemical applications due to their diverse reactivity and bioactivity. Its purity is typically 95%, as reported in commercial catalogs .
Properties
Molecular Formula |
C10H9ClF3IN2 |
|---|---|
Molecular Weight |
376.54 g/mol |
IUPAC Name |
2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3IN2.ClH/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14;/h1-4H,5,15H2;1H |
InChI Key |
PCEHAJIAUCRJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine Hydrochloride
Detailed Synthetic Procedures
Preparation of 2-Iodoindole Intermediate
The 2-iodoindole core is typically prepared via electrophilic iodination of the indole ring or through halogen exchange reactions starting from 2-bromoindole derivatives. For example, 5-iodo-1H-indole can be synthesized and subsequently functionalized at other positions.
Direct 2,2,2-Trifluoroethylation of Indoles
A key step is the introduction of the 2,2,2-trifluoroethyl group at the N-1 position of the indole. This is achieved via direct C-H functionalization using hypervalent iodine reagents such as 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate .
- The reaction is typically carried out in dichloromethane (DCM) at room temperature.
- A base (e.g., organic or inorganic bases like DTBPy or NaHCO3) is used to facilitate the reaction.
- The reaction time is around 1–2 hours.
- Solvent optimization studies showed DCM provides 100% conversion with excellent selectivity (Table 1).
Table 1: Solvent Optimization for Trifluoroethylation of Indole
| Solvent | GC Conversion (%) | Ratio of Product Isomers (a:b) |
|---|---|---|
| Acetone | 20 | 100:1 |
| Toluene | 84 | 1:1 |
| Chloroform | 90 | 3:2 |
| THF | 97 | 2:1 |
| Ethyl Acetate | 71 | 34:10 |
| 1,2-Dichloroethane (DCE) | 95 | 100:1 |
| Dichloromethane (DCM) | 100 | 100:1 |
Source: Adapted from Royal Society of Chemistry Supplementary Information
Synthesis of Hypervalent Iodine Reagents
The trifluoroethylation reagent, 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate, is synthesized from 2,2,2-trifluoroacetic anhydride and trifluoroacetic acid with hydrogen peroxide and 2,2,2-trifluoroiodoethane as precursors. The reaction proceeds at 0 °C to room temperature over 20 hours, yielding the hypervalent iodine compound as a white crystalline solid in quantitative yield.
Amination at the 4-Position
The 4-amine functionality on the indole ring can be introduced via nitration followed by reduction or by direct amination methods starting from 4-bromo or 4-iodoindole derivatives. The amine group is essential for biological activity and can be further converted to the hydrochloride salt for enhanced stability and solubility.
Formation of the Hydrochloride Salt
The free base of 2-iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, commonly ether or alcohol, to precipitate the salt form.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 2-Iodination of indole | Electrophilic iodination or halogen exchange | Selective iodination at C-2 position |
| Preparation of trifluoroethyl(mesityl)iodonium triflate | 2,2,2-Trifluoroacetic anhydride, trifluoroacetic acid, H2O2, 2,2,2-trifluoroiodoethane, 0 °C to RT, 20 h | Hypervalent iodine reagent for trifluoroethylation |
| N-1 Trifluoroethylation | Indole, trifluoroethyl(mesityl)iodonium triflate, base (e.g., DTBPy), DCM, RT, 1–2 h | High conversion, selective N-alkylation |
| 4-Amination | Nitration/reduction or direct amination on 4-bromo/iodoindole | Introduction of amine group |
| Hydrochloride salt formation | Treatment with HCl in ether/alcohol | Stable hydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an indole oxide, while reduction may produce a reduced indole derivative. Substitution reactions can result in a variety of substituted indole compounds.
Scientific Research Applications
The applications of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride, also known as 1H-Indol-4-amine, 2-iodo-1-(2,2,2-trifluoroethyl)-, hydrochloride (1:1), are primarily in the realm of scientific research, particularly in the development of menin-MLL inhibitors for leukemia treatment and as a chemical intermediate in synthesizing various compounds .
Basic Information
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride has the molecular formula C10H9ClF3IN2 and a molecular weight of 376.55 . It is identified by the CAS No. 2637450-54-3 and the CBNumber CB210769069 .
Scientific Research Applications
- Menin-MLL Inhibitors: This compound is used in developing inhibitors of the menin-MLL interaction, which is crucial in treating MLL leukemia . Compound 1 binds strongly to menin ( = 24 nM) and potently inhibits menin interaction with MLL (IC50 = 31 nM) . It has been validated as a valuable pharmacophore for menin-MLL inhibitors, effectively blocking the proliferation of MLL leukemia cells at submicromolar concentrations (GI50 = 0.55 μM in MLL-AF9 cells) .
- Optimization of Druglike Properties: The compound serves as a basis for improving druglike properties such as potency, selectivity, and metabolic stability in potential drug candidates . For instance, modifications at the indole nitrogen can modulate cellular activity and druglike properties .
- Chemical Intermediate: As an intermediate, 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is used in synthesizing complex molecules with potential therapeutic applications . For example, it is used in creating various substituted indole derivatives .
Tables of Activity
Menin-MLL Inhibition and Leukemia Cell Proliferation
| Compound | (nM) | IC50 (nM) | GI50 (μM) | SI |
|---|---|---|---|---|
| 1 | 24 | 31 | 0.55 | <6 |
| Key: |
- = Dissociation constant for menin binding
- IC50 = Inhibitory concentration 50 for menin-MLL interaction
- GI50 = Growth inhibition 50 in MLL-AF9 cells
- SI = Selectivity index
Mechanism of Action
The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-indol-4-amine
- Key Differences : Lacks the iodine substituent at position 2 and the hydrochloride salt.
- Molecular Formula : C₁₀H₁₀F₃N₂ (vs. C₁₀H₉ClF₃IN₂ for the target compound).
- The free amine (vs. hydrochloride) may lower aqueous solubility .
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)
- Structure : Features a methyl group at position 6 and an acetic acid chain at position 3.
- Molecular Formula: C₁₁H₁₁NO₂; MW = 189.21 g/mol .
- Comparison : The acetic acid group introduces polarity, enhancing solubility in polar solvents. However, the lack of halogen substituents (iodine/trifluoroethyl) reduces lipophilicity, which may limit membrane permeability compared to the target compound.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Structure : Contains a thiazole ring fused to the indole core via a methylene bridge and a carboxylic acid group at position 2.
- Synthesis: Prepared via condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives under acidic conditions .
- The carboxylic acid group (absent in the target compound) allows for salt formation, improving bioavailability.
Physicochemical and Functional Properties
Table 1. Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine HCl | C₁₀H₉ClF₃IN₂ | 340.09 | Iodo, trifluoroethyl, amine (HCl) | Moderate (HCl enhances) |
| 1-(2,2,2-Trifluoroethyl)-1H-indol-4-amine | C₁₀H₁₀F₃N₂ | 229.15 | Trifluoroethyl, free amine | Low (free base) |
| 2-(6-Methyl-1H-indol-3-yl)acetic Acid | C₁₁H₁₁NO₂ | 189.21 | Methyl, acetic acid | High (polar solvents) |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid | C₁₄H₁₀N₂O₃S | 310.31 | Thiazole, carboxylic acid | Moderate to high |
Biological Activity
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride (CAS: 2127096-38-0) is a synthetic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. Its unique structure, characterized by the presence of a trifluoroethyl group and an indole moiety, suggests a variety of biological activities that merit investigation.
The biological activity of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is primarily linked to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures can modulate the activity of NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound may act as a positive allosteric modulator for specific NMDA receptor subtypes, enhancing glutamate signaling .
In Vitro Studies
In vitro studies have demonstrated that 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride can influence adenylate cyclase activity. For instance, compounds structurally related to this indole derivative have shown to stimulate adenylate cyclase in a dose-dependent manner in rat striatum assays .
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives of indole compounds. One study highlighted that modifications to the indole structure could significantly enhance receptor binding affinity and selectivity for NMDA receptor subtypes. Specifically, the introduction of a trifluoroethyl group was found to increase lipophilicity and improve blood-brain barrier penetration .
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds:
Safety and Toxicology
While detailed toxicological data on 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is limited, related compounds have shown varying degrees of toxicity. It is essential to conduct thorough safety assessments before clinical application.
Q & A
Q. What are the standard synthetic routes for preparing 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride?
The synthesis typically involves multi-step reactions starting with indole derivatives. For example, iodination at the 2-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux. Subsequent trifluoroethylation at the 1-position may employ 2,2,2-trifluoroethyl triflate in the presence of a base like sodium hydride. The 4-amino group is introduced via nitration followed by reduction (e.g., using Pd/C and H₂). Acidic workup with HCl yields the hydrochloride salt. Key intermediates and conditions are analogous to methods described for indole-2-carboxylic acid derivatives .
Q. How is the purity of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride validated in academic settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the trifluoroethyl group (δ ~4.5 ppm for -CF₂CH₂-) and aromatic protons. Mass spectrometry (ESI-MS) provides molecular ion validation (expected [M+H]⁺ ~389.1 Da) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize receptor-binding assays (e.g., serotonin or kinase targets due to structural similarity to indole derivatives) using radioligand displacement. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive and Gram-negative strains .
Advanced Research Questions
Q. How can reaction yields be optimized during the trifluoroethylation step?
Alternative catalysts like copper(I) iodide or palladium complexes (e.g., Pd(PPh₃)₄) in DMF at 80°C may enhance coupling efficiency. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of trifluoroethylating agents should be systematically tested. Monitoring by TLC or in situ IR spectroscopy helps identify side reactions (e.g., over-alkylation) .
Q. What strategies resolve discrepancies in observed vs. predicted biological activity data?
If receptor-binding results conflict with computational docking models, perform molecular dynamics simulations to assess conformational flexibility. Validate assay conditions by repeating experiments with independent batches of the compound and including positive controls (e.g., known inhibitors). Cross-check solubility and stability in assay buffers using UV-Vis spectroscopy .
Q. How does the trifluoroethyl group influence metabolic stability in pharmacokinetic studies?
Conduct liver microsome assays (human or rodent) with LC-MS/MS analysis to identify metabolites. The electron-withdrawing CF₃ group may reduce oxidative metabolism at the ethyl chain, but phase I enzymes could still target the indole ring. Compare half-life (t½) with non-fluorinated analogs to isolate substituent effects .
Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?
Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation in methanol/water. Heavy atoms (iodine) enhance scattering, aiding phase determination. For polymorph screening, use differential scanning calorimetry (DSC) and powder XRD to correlate stability with hydration states .
Q. How can computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina) with homology-modeled receptors identifies potential binding pockets. Density functional theory (DFT) calculates electrostatic potential surfaces to highlight nucleophilic/electrophilic regions. Machine learning models (e.g., QSAR) trained on indole derivatives improve activity predictions .
Methodological Notes
- Synthesis Contradictions : Discrepancies in reported yields (e.g., 40–70%) may arise from iodide source purity or trace moisture in reactions. Anhydrous conditions and degassed solvents are critical .
- Biological Assay Pitfalls : False negatives in cytotoxicity assays may occur if the compound aggregates in solution. Use dynamic light scattering (DLS) to confirm monomeric dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
